Kusunokinin
Overview
Description
Kusunokinin is an anticancer lignan compound . It has been isolated from Piper nigrum and has shown inhibitory effects on breast cancer cell growth . The synthetic compound of trans-kusunokinin consists of two forms, including trans-(-)-kusunokinin and trans-(+)-kusunokinin .
Molecular Structure Analysis
Trans-(−)-kusunokinin, a preferred active form in racemic trans-(±)-kusunokinin, had stronger binding energy on HER2 . It was found to bind HER2 similarly to a reversible HER2 inhibitor .
Chemical Reactions Analysis
Trans-(−)-kusunokinin has been shown to suppress RAS and ERK but not HER2, which is in contrast with neratinib, a known ligand of HER2 .
Scientific Research Applications
Antioxidant Activity
Kusunokinin has been found to have antioxidant properties . It inhibits oxidative stress, which is a key factor in the development of many diseases, including cancer .
Inhibition of Breast Cancer
Kusunokinin has been shown to have an inhibitory effect on breast cancer . It binds to AKR1B1, an oxidative stress and cancer migration protein, and inhibits its activity . This leads to a decrease in oxidative stress and the aggressiveness of breast cancer cell migration .
Inhibition of Proteins Involved in Cancer Migration
Kusunokinin also inhibits proteins involved in cancer migration . It downregulates AKR1B1 and its downstream proteins, including PKC-δ, NF-κB, AKT, Nrf2, COX2, Twist2 and N-cadherin, and up-regulates E-cadherin .
Potential Anticancer Compound against HER2 in Breast Cancer
Kusunokinin may bind to HER2, a protein that is overexpressed in some types of breast cancer . It has a different action from neratinib, a known ligand of HER2 .
Suppression of RAS and ERK
Kusunokinin has been shown to suppress RAS and ERK, but not HER2, in contrast with neratinib . This suggests that it may have a unique mechanism of action in inhibiting cancer growth .
Inhibition of Cell Proliferation
Kusunokinin has been found to inhibit cell proliferation . It decreases Ras, ERK, CyclinB1, CyclinD and CDK1, which are all involved in cell proliferation .
Mechanism of Action
Target of Action
Kusunokinin primarily targets AKR1B1 , an oxidative stress and cancer migration protein . It also binds to HER2 with low affinity . These proteins play crucial roles in cell growth, proliferation, and migration, making them important targets for anticancer therapies.
Mode of Action
Kusunokinin interacts with its targets, leading to significant changes in cell behavior. It binds to AKR1B1, inhibiting aldose reductase activity . This interaction is stronger than trans-(±)-arctiin but weaker than known AKR1B1 inhibitors zopolrestat and epalrestat . Kusunokinin also binds to HER2, albeit with lower affinity .
Biochemical Pathways
Kusunokinin affects several biochemical pathways. It downregulates AKR1B1 and its downstream proteins, including PKC-δ, NF-κB, AKT, Nrf2, COX2, Twist2, and N-cadherin, and upregulates E-cadherin . These proteins are involved in various cellular processes, including oxidative stress response and cell migration.
Result of Action
Kusunokinin exhibits cytotoxic effects on cancer cells, significantly stronger than known AKR1B1 inhibitors . It also inhibits cell proliferation and induces apoptosis . Furthermore, it leads to the attenuation of cellular oxidative stress and the aggressiveness of breast cancer cell migration .
Action Environment
The action of Kusunokinin can be influenced by environmental factors. For instance, it has been found to stabilize AKR1B1 on SKOV3 and Hs578T cells after being heated at 60 and 75 °C, respectively . More research is needed to fully understand how other environmental factors might influence its action, efficacy, and stability.
Future Directions
properties
IUPAC Name |
(3R,4R)-3-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-23-17-5-3-13(9-19(17)24-2)7-15-11-25-21(22)16(15)8-14-4-6-18-20(10-14)27-12-26-18/h3-6,9-10,15-16H,7-8,11-12H2,1-2H3/t15-,16+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVKKQBBEVGIKN-JKSUJKDBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC4=C(C=C3)OCO4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC4=C(C=C3)OCO4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kusunokinin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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